1-(tert-butylamino)-3,3-dimethylbutan-2-one
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Overview
Description
1-(tert-Butylamino)-3,3-dimethylbutan-2-one is an organic compound characterized by the presence of a tert-butylamino group and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-butylamino)-3,3-dimethylbutan-2-one typically involves the reaction of tert-butylamine with a suitable precursor, such as 3,3-dimethylbutan-2-one. The reaction is usually carried out under controlled conditions to ensure the desired product is obtained with high purity. Common reaction conditions include the use of solvents like ethanol or methanol and catalysts to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of zeolite catalysts has been reported to enhance the efficiency of the reaction, leading to higher yields and reduced production costs .
Chemical Reactions Analysis
Types of Reactions
1-(tert-Butylamino)-3,3-dimethylbutan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The tert-butylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of oxides or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(tert-Butylamino)-3,3-dimethylbutan-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Mechanism of Action
The mechanism of action of 1-(tert-butylamino)-3,3-dimethylbutan-2-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
1-(tert-Butylamino)-3,3-dimethylbutan-2-one can be compared with other similar compounds such as:
tert-Butylamine: A related compound with a similar tert-butylamino group but lacking the ketone functionality.
Timolol maleate: A compound with a tert-butylamino group used in medicine for its beta-blocking properties.
2-(tert-Butylamino)ethyl methacrylate: A compound used in polymer chemistry with similar structural features.
Properties
IUPAC Name |
1-(tert-butylamino)-3,3-dimethylbutan-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO/c1-9(2,3)8(12)7-11-10(4,5)6/h11H,7H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZPHKILITFJYGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CNC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90362846 |
Source
|
Record name | SBB002883 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90362846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59288-28-7 |
Source
|
Record name | SBB002883 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90362846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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